methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate typically involves the bromination of methyl 4-(trifluoromethyl)benzoate. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under light or heat conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups which are valuable in medicinal chemistry.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate largely depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attach to the benzene ring. The trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 3-(bromomethyl)benzoate: Lacks the trifluoromethyl group, which can affect the compound’s stability and reactivity.
Methyl 4-(trifluoromethyl)benzoate: The trifluoromethyl group is in a different position, which can influence the compound’s chemical properties and reactivity.
Uniqueness
Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate is unique due to the presence of both bromomethyl and trifluoromethyl groups. This combination allows for a wide range of chemical reactions and modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2383976-03-0 |
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Molecular Formula |
C10H8BrF3O2 |
Molecular Weight |
297.1 |
Purity |
95 |
Origin of Product |
United States |
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